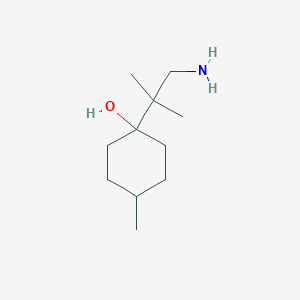
2-Amino-2-cyclopropylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-cyclopropylpentan-3-one is an organic compound characterized by the presence of an amino group and a cyclopropyl ring attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclopropylpentan-3-one can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by the introduction of the amino group. For instance, the cyclopropanation of a pentanone derivative using a cyclopropylcarbene can yield the desired cyclopropylpentanone. Subsequent amination using reagents such as ammonia or primary amines under appropriate conditions can introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by amination. The choice of reagents and conditions would be optimized for yield and purity, often involving catalytic processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-cyclopropylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-2-cyclopropylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-cyclopropylpentan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-cyclopropylpropanoic acid: An alanine derivative with a similar cyclopropyl group.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amino group.
Uniqueness
2-Amino-2-cyclopropylpentan-3-one is unique due to its combination of a cyclopropyl ring and a pentanone backbone, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
2-amino-2-cyclopropylpentan-3-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(10)8(2,9)6-4-5-6/h6H,3-5,9H2,1-2H3 |
Clave InChI |
GEKJKWWIHXAGKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)


![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)





